Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoroethyl group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves the reaction of 3-amino-2-thiophenecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .
Another approach involves the use of microwave-assisted synthesis, where 2-fluoro-5-(trifluoromethyl)benzonitrile reacts with methyl thioglycolate and triethylamine. This method provides a high yield of the target compound in a relatively short reaction time .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high purity and yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate
- 3-Sulfonamido-2-thiophenecarboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and a comparative analysis of similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10F3N1O2S1
- Molecular Weight : 253.25 g/mol
- CAS Number : [Not specified in the search results]
The trifluoroethyl group is notable for enhancing lipophilicity and potentially affecting the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve induction of apoptosis and disruption of cell cycle progression.
Case Study :
In a study involving FaDu hypopharyngeal tumor cells, a derivative of thiophene exhibited improved cytotoxicity compared to the reference drug bleomycin. The study utilized a three-component cycloaddition reaction to synthesize the compound, which showed promising results in inducing apoptosis in cancer cells .
Enzyme Inhibition
Compounds with trifluoromethyl groups have been shown to enhance the potency of enzyme inhibitors. For example, the inclusion of a trifluoromethyl group in certain compounds has been linked to increased inhibition of reverse transcriptase and other enzymes critical for cellular processes.
Research Findings :
A review highlighted that trifluoromethyl-substituted compounds can significantly increase binding affinity to target proteins due to enhanced interactions through hydrogen bonding . This suggests that this compound may possess similar enzyme inhibitory properties.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | Not specified | Potential anticancer activity; enzyme inhibition |
Methyl 3-amino-5-methylthiophene-2-carboxylate | 76575-71-8 | Intermediate for pharmaceutical research |
2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide | 1628317-82-7 | Antidepressant effects; 5-HT uptake inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Disruption : Induction of apoptosis through modulation of cell cycle regulators.
- Enzyme Interaction : Increased binding affinity due to trifluoromethyl substitution enhancing hydrogen bonding.
- Targeted Delivery : The lipophilic nature may facilitate better membrane permeability.
Properties
Molecular Formula |
C8H8F3NO2S |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H8F3NO2S/c1-14-7(13)6-5(12)2-4(15-6)3-8(9,10)11/h2H,3,12H2,1H3 |
InChI Key |
MUXXYNHICIGYHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)CC(F)(F)F)N |
Origin of Product |
United States |
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